2-Bromo-3,6-dimethoxypyridine
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Description
2-Bromo-3,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for 2-Bromo-3,6-dimethoxypyridine is 1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-3,6-dimethoxypyridine is a powder that is stored at room temperature . It has a molecular weight of 218.05 .Scientific Research Applications
Quantum Chemical Study
- Scientific Field: Quantum Chemistry
- Summary of Application: The study involves the use of 2-Bromo-3-hydroxy-6-Methyl Pyridine in quantum chemical analysis .
- Methods of Application: The study was conducted using B3LYP with 6-311 G (d, p) as the basis set . The structure, vibrational assignments, thermal, electronic, and optical properties of 2-Bromo-3-hydroxy-6-Methyl Pyridine were studied . Frontier orbital HOMO- LUMO surfaces and Molecular electrostatic potential surfaces were plotted to explain the reactive nature of 2-Bromo-3-hydroxy-6-Methyl Pyridine .
- Results or Outcomes: The study provided insights into the reactive nature of 2-Bromo-3-hydroxy-6-Methyl Pyridine .
Polymer Supported Bromoderivatives of 2-Pyrrolidone
- Scientific Field: Organic Chemistry
- Summary of Application: The study involves the use of polymer supported bromoderivatives of 2-pyrrolidone for the microwave assisted conversion of trans-cinnamic acid to trans-β-bromostyrene .
- Methods of Application: A novel polymeric reagent was synthesised by anchoring bromoderivatives of pyrrolidone into the 3D matrix of divinylbenzene cross linked polystyrene and successfully employed for the decarboxylative bromination of trans-cinnamic acid to trans-β-bromostyrene under microwave exposure .
- Results or Outcomes: The method achieved 100% conversion and selectivity in a concise period of time under solvent-free condition and simple workup procedure . The prepared polymeric reagent exhibited good cyclic stability without any significant reduction in bromine content and satisfactory storage stability under normal laboratory condition .
Synthesis of Bromoderivatives of 2-Pyrrolidone
- Scientific Field: Organic Chemistry
- Summary of Application: The study involves the use of bromoderivatives of 2-pyrrolidone for the synthesis of various organic compounds .
- Methods of Application: A novel polymeric reagent was synthesised by anchoring bromoderivatives of pyrrolidone into the 3D matrix of divinylbenzene cross linked polystyrene . This reagent was then used for the synthesis of various organic compounds .
- Results or Outcomes: The method achieved high conversion and selectivity in a concise period of time under solvent-free condition and simple workup procedure . The prepared polymeric reagent exhibited good cyclic stability without any significant reduction in bromine content and satisfactory storage stability under normal laboratory condition .
properties
IUPAC Name |
2-bromo-3,6-dimethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFWNOIAZLZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716542 |
Source
|
Record name | 2-Bromo-3,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-dimethoxypyridine | |
CAS RN |
1211525-11-9 |
Source
|
Record name | 2-Bromo-3,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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